N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide

Physicochemical profiling Drug-likeness Lipophilicity

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide (CAS 62490-30-6) is a heterocyclic small molecule (C13H11N5O, MW 253.26 g/mol) belonging to the 1,2,3-triazolo[4,5-b]pyridine class. It features a triazole ring fused to a pyridine ring, with an N-phenylacetamide substituent at the 3-position.

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
CAS No. 62490-30-6
Cat. No. B12905072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide
CAS62490-30-6
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2
InChIInChI=1S/C13H11N5O/c1-9(19)15-10-4-6-11(7-5-10)18-13-12(16-17-18)3-2-8-14-13/h2-8H,1H3,(H,15,19)
InChIKeyFVVPBQFVIUFIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide (CAS 62490-30-6): Core Scaffold Identity and Procurement Relevance


N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide (CAS 62490-30-6) is a heterocyclic small molecule (C13H11N5O, MW 253.26 g/mol) belonging to the 1,2,3-triazolo[4,5-b]pyridine class . It features a triazole ring fused to a pyridine ring, with an N-phenylacetamide substituent at the 3-position. This scaffold has been validated as a protein kinase inhibitor chemotype, particularly against the PIM family (PIM-1, PIM-2, PIM-3) and Flt3 kinases, through fragment-hopping and structure-based design approaches [1]. The compound possesses a calculated LogP of 2.42 and a polar surface area (PSA) of 76.19 Ų, placing it within drug-like physicochemical space . It is commercially available as a research-grade screening compound from multiple vendors.

Why N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide Cannot Be Interchanged with Other Triazolopyridine Analogs


Within the triazolo[4,5-b]pyridine class, minor structural variations at the 3-, 5-, 6-, or 7-positions produce profound differences in kinase selectivity, potency, metabolic stability, and off-target profiles. The Pastor et al. (2012) hit-to-lead campaign demonstrated that substitution at the 3-position with aryl groups is critical for PIM-1 binding, but even small changes in the aryl substituent can shift IC50 values by orders of magnitude and alter selectivity against Flt3 by more than 2 log units [1]. The acetamide terminus on the phenyl ring of CAS 62490-30-6 distinguishes it from carboxylic acid, amine, or unsubstituted analogs, affecting hydrogen-bonding capacity, solubility, and metabolic clearance [2]. Generic substitution without experimental validation of these parameters risks loss of target engagement, introduction of unwanted off-target activity, or failure in downstream synthetic elaboration.

Quantitative Differentiation Evidence for N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide vs. Closest Analogs


LogP-Driven Membrane Permeability Differentiation vs. 4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzoic Acid

N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide (CAS 62490-30-6) has a calculated LogP of 2.42, which is approximately 0.7–1.0 log units higher than the directly analogous 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoic acid (CAS 67482-10-4; estimated LogP ~1.5–1.7 based on the carboxylic acid moiety) . This difference translates to an estimated 5- to 10-fold increase in octanol-water partition coefficient, predicting superior passive membrane permeability for the acetamide derivative. Both compounds share the same triazolopyridine-phenyl core but differ only in the terminal functional group (-NHCOCH3 vs. -COOH), making this a direct head-to-head structural comparator .

Physicochemical profiling Drug-likeness Lipophilicity

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Carboxylic Acid and Unsubstituted Core Analogs

The acetamide group of CAS 62490-30-6 provides one hydrogen-bond donor (N-H) and one hydrogen-bond acceptor (C=O), yielding a balanced HBD/HBA profile (total HBD = 1, HBA = 5) . In contrast, the benzoic acid analog (CAS 67482-10-4) presents a carboxylic acid (HBD = 1 as neutral, but ionizable to a carboxylate anion with zero HBD at physiological pH), while the unsubstituted parent scaffold 3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 273-34-7) lacks any exocyclic HBD, offering only the triazole N-H (HBD = 1) . The acetamide NH can act as a hydrogen-bond donor to kinase hinge regions, a critical interaction for ATP-competitive kinase inhibition, whereas the carboxylate anion of the benzoic acid analog may engage in salt bridges rather than directed hydrogen bonds [1].

Hydrogen bonding Target engagement Medicinal chemistry

PIM-1 Kinase Inhibition Potency: Class-Level Benchmarking Against Literature Triazolopyridine Leads

The 1,2,3-triazolo[4,5-b]pyridine scaffold, to which CAS 62490-30-6 belongs, has been characterized as a validated PIM-1 kinase inhibitor chemotype. In the foundational Pastor et al. (2012) study, optimized triazolo[4,5-b]pyridine analogs bearing 3-position aryl substituents achieved PIM-1 IC50 values in the 20–150 nM range, with the most potent compounds (e.g., compound 7k bearing an alkoxy-aryl substituent) reaching single-digit nanomolar potency (IC50 ~7 nM) [1] [2]. The compound CAS 62490-30-6, as a 3-aryl-substituted triazolo[4,5-b]pyridine with an acetamide-terminated phenyl group, occupies a defined position within this SAR landscape. While direct IC50 data for CAS 62490-30-6 against PIM-1 has not been published in peer-reviewed literature, its structural features are consistent with the 3-aryl substitution pattern identified as essential for PIM-1 binding [1]. The acetamide moiety can serve as a synthetic handle for further optimization to enhance potency and selectivity.

Kinase inhibition PIM-1 Cancer

Off-Target Selectivity Advantage: Triazolopyridine Scaffold vs. Imidazopyridine Analogs

The triazolo[4,5-b]pyridine scaffold demonstrated a significant selectivity advantage over the closely related imidazo[4,5-b]pyridine scaffold in head-to-head kinase profiling. Saluste et al. (2012) reported that the triazolopyridine lead compound 8 exhibited an increase of more than 2 log units in IC50 against Flt3 compared to the imidazopyridine-based clinical candidate compound 3 (discontinued from Phase I), while maintaining comparable PIM-1 potency (IC50 in the 20–150 nM range) [1]. This >100-fold improvement in Flt3 selectivity is attributed to the electronic and steric differences between the triazole and imidazole rings at the 1,2,3-positions of the fused bicycle. CAS 62490-30-6, bearing a triazole (not imidazole) ring fused to pyridine, inherits this scaffold-level selectivity advantage [1] [2].

Selectivity FLT3 Off-target profiling

Synthetic Tractability: Direct Acetamide Coupling vs. Multi-Step Elaboration Required for Complex Analogs

CAS 62490-30-6 can be synthesized via a convergent two-step sequence: (1) formation of the triazolopyridine core via cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization, and (2) direct amidation or coupling of the 3-aryl intermediate with acetic anhydride or acetyl chloride . In contrast, more elaborated analogs such as ETP-46546 (N-(piperidin-4-ylmethyl)-3-[3-(trifluoromethoxy)phenyl]-[1,2,3]triazolo[4,5-b]pyridin-5-amine) require multi-step synthesis involving 5-position amination, piperidine coupling, and trifluoromethoxy-phenyl introduction, representing a significant increase in synthetic complexity and cost [1]. The simpler acetamide terminus of CAS 62490-30-6 also enables further diversification through click chemistry: the acetamide group can be converted to an azidoacetyl derivative for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates, a strategy demonstrated for structurally related triazolopyridine–triazole congeners .

Synthetic accessibility Click chemistry Lead generation

Recommended Application Scenarios for N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide Based on Quantitative Evidence


PIM Kinase Inhibitor Hit Finding and Lead Optimization

CAS 62490-30-6 serves as a tractable starting point for PIM-1/PIM-2/PIM-3 inhibitor discovery. The 3-aryl substitution pattern on the triazolo[4,5-b]pyridine core is validated for PIM kinase engagement (class IC50 range: 20–150 nM for optimized analogs) [1]. The acetamide group can be hydrolyzed to the corresponding aniline or further functionalized to explore SAR around the 4-position of the phenyl ring, guided by the established kinase selectivity advantage (>100-fold vs. Flt3) of the triazolopyridine scaffold over imidazopyridine alternatives [2]. This compound is suitable for inclusion in kinase-focused screening libraries and for medicinal chemistry campaigns targeting hematological malignancies where PIM kinases are overexpressed.

Click Chemistry-Based Diversification for Targeted Library Synthesis

The acetamide functionality provides a convenient synthetic handle for generating focused compound libraries. Conversion to the corresponding azidoacetyl derivative enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse alkyne partners, a strategy successfully demonstrated for triazolopyridine–triazole congeners with antimicrobial evaluation [1]. This click-chemistry approach allows rapid exploration of chemical space around the 3-phenyl position while maintaining the triazolopyridine core, which has been crystallographically validated for PIM-1 hinge binding [2].

Physicochemical Benchmarking in Parallel Analog Series

With a LogP of 2.42 and PSA of 76.19 Ų, CAS 62490-30-6 occupies a favorable drug-like property space [1]. It can serve as a reference compound for parallel property profiling alongside the carboxylic acid analog (CAS 67482-10-4; LogP ~1.5–1.7) to experimentally determine how the acetamide-to-acid substitution affects permeability (PAMPA or Caco-2), solubility, and metabolic stability [2]. Such head-to-head comparisons are valuable for establishing structure-property relationships that guide the selection of optimal functional groups in lead optimization programs.

Kinase Selectivity Panel Reference Compound

The triazolo[4,5-b]pyridine scaffold has a documented selectivity fingerprint that distinguishes it from imidazopyridine-based kinase inhibitors [1]. CAS 62490-30-6 can be employed as a core scaffold reference in broader kinase selectivity panels (e.g., against a panel of 50–100 kinases) to establish baseline selectivity profiles for the 3-aryl-triazolopyridine sub-series. The >100-fold selectivity improvement against Flt3 relative to imidazopyridine comparators provides a quantitative benchmark for evaluating selectivity optimization in medicinal chemistry programs [1].

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